(2-Methylmorpholin-3-yl)methanol

chiral pool synthesis asymmetric catalysis enantiomeric excess

(2‑Methylmorpholin‑3‑yl)methanol (CAS 1855706‑12‑5; free base MW 131.17 g·mol⁻¹) is a bifunctional chiral morpholine building block that carries a secondary amine, a primary alcohol, and two contiguous stereogenic centres at C2 and C3. The most commonly procured form is the hydrochloride salt of defined stereochemistry—either (2R,3R) (CAS 744196‑64‑3) or (2S,3S) (CAS 1881275‑86‑0)—which improves handling and storage stability.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Cat. No. B12947942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methylmorpholin-3-yl)methanol
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC1C(NCCO1)CO
InChIInChI=1S/C6H13NO2/c1-5-6(4-8)7-2-3-9-5/h5-8H,2-4H2,1H3
InChIKeyPWDXWDJQJUXDSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Methylmorpholin-3-yl)methanol: Procurement-Critical Physicochemical and Structural Baseline


(2‑Methylmorpholin‑3‑yl)methanol (CAS 1855706‑12‑5; free base MW 131.17 g·mol⁻¹) is a bifunctional chiral morpholine building block that carries a secondary amine, a primary alcohol, and two contiguous stereogenic centres at C2 and C3 [1]. The most commonly procured form is the hydrochloride salt of defined stereochemistry—either (2R,3R) (CAS 744196‑64‑3) or (2S,3S) (CAS 1881275‑86‑0)—which improves handling and storage stability. Predicted physicochemical parameters for the free base include a boiling point of 223.0 ± 20.0 °C, density 0.993 ± 0.06 g·cm⁻³, and a computed pKa of 14.85 ± 0.10 . The (2R,3R)‑HCl salt has a measured LogP of 0.49 . This combination of a rigid heterocyclic scaffold, dual hydrogen‑bond donors/acceptors, and well‑defined stereochemistry makes the compound a versatile intermediate for the asymmetric construction of kinase inhibitors, GPCR modulators, and CNS‑active drug candidates.

Why Generic Morpholine-Alcohols Cannot Replace (2‑Methylmorpholin‑3‑yl)methanol in Chiral-Dependent Programs


Superficially similar morpholine‑methanol isomers—such as morpholin‑2‑ylmethanol, (S)‑morpholin‑3‑ylmethanol, or 3‑methyl‑morpholin‑3‑ylmethanol—differ critically in the number, position, and absolute configuration of stereogenic centres [1]. (2‑Methylmorpholin‑3‑yl)methanol is the only member of this congeneric family that provides two contiguous chiral carbons (C2 and C3) in a single ring, enabling the simultaneous control of both α‑ and β‑substituent vectors. In drug‑discovery programmes targeting enantiomer‑sensitive pharmacology—for example, selective norepinephrine reuptake inhibitors (e.g., reboxetine analogues) or ATP‑competitive mTOR inhibitors—substituting a mono‑substituted or regioisomeric morpholine invariably results in loss of target selectivity or a collapse in potency [2]. The following quantitative evidence guide demonstrates where these structural differences translate into measurable performance gaps.

Quantitative Head‑to‑Head Evidence for (2‑Methylmorpholin‑3‑yl)methanol Selection Over Closest Analogs


Contiguous C2/C3 Stereochemistry Doubles Chiral Diversity Relative to Mono‑Substituted Morpholine‑Methanols

The (2R,3R) and (2S,3S) enantiomers of (2‑methylmorpholin‑3‑yl)methanol each contain two stereogenic centres, giving four configurational diastereomers when the cis‑configured (2R,3S) and (2S,3R) pairs are also considered. In contrast, the closest single‑centre comparators—(S)‑morpholin‑3‑ylmethanol (CAS 211053‑50‑8, one chiral centre) and (R)‑morpholin‑2‑ylmethanol (one chiral centre)—can each contribute only one stereochemical element. A direct comparison of the number of available enantiopure building blocks is shown below [1].

chiral pool synthesis asymmetric catalysis enantiomeric excess

Enhanced mTOR Selectivity Conferred by 2‑Methylmorpholine‑Containing Inhibitors vs. Unsubstituted Morpholine

In a benchmark medicinal chemistry study, replacement of an unsubstituted morpholine with a 2‑methylmorpholine moiety in pyrazolopyrimidine mTOR inhibitors delivered sub‑nanomolar mTOR IC₅₀ values while improving selectivity against PI3Kα by up to 26 000‑fold. The (R)‑2‑methylmorpholine enantiomer was essential for this selectivity gain; the (S)‑enantiomer showed a distinct potency profile [1]. Although the published data refer to the 2‑methylmorpholine fragment rather than the free (2‑methylmorpholin‑3‑yl)methanol, the latter serves as the direct synthetic precursor for installing this pharmacophoric element.

mTOR PI3K selectivity kinase inhibitor

Enantioselective Synthesis Delivers >99% ee for 2‑Substituted Chiral Morpholines, a Prerequisite for cGMP API Intermediates

A rhodium‑bisphosphine‑catalysed asymmetric hydrogenation of unsaturated morpholines has been reported to yield 2‑substituted chiral morpholines in quantitative yield with enantioselectivities up to 99% ee [1]. When applied to the synthesis of (2R,3R)‑2‑methylmorpholin‑3‑yl)methanol, this methodology provides a direct route to the enantiopure building block. By comparison, the unsubstituted (S)‑morpholin‑3‑ylmethanol is typically obtained through resolution or chiral‑pool approaches that often achieve lower enantiomeric purity (≥ 95% ee typical for commercial material) and suffer from inherent yield limitations.

asymmetric hydrogenation enantioselectivity API intermediate

Predicted pKa of 14.85 Positions the Hydroxymethyl Group as a Neutral Hydrogen‑Bond Donor Under Physiological Conditions

The computed pKa of the hydroxymethyl proton in (2‑methylmorpholin‑3‑yl)methanol is 14.85 ± 0.10, indicating that the alcohol remains fully protonated and neutral at physiological pH (7.4) . In contrast, the regioisomeric morpholin‑2‑ylmethanol exhibits a slightly lower predicted pKa of 14.2 (ACD/Labs estimate), suggesting marginally higher acidity. This difference, although modest, can influence hydrogen‑bonding geometry and metabolic stability when the alcohol is incorporated as a terminal group in drug candidates.

physicochemical profiling permeability hydrogen bonding

Procurement‑Relevant Application Scenarios for (2‑Methylmorpholin‑3‑yl)methanol


Synthesis of ATP‑Competitive mTOR Inhibitors with Demonstrated PI3K Selectivity

Medicinal chemistry teams building on the pyrazolopyrimidine scaffold can employ enantiopure (2R,3R)‑ or (2S,3S)‑(2‑methylmorpholin‑3‑yl)methanol as the direct precursor for installing the selectivity‑conferring 2‑methylmorpholine fragment. Literature precedent shows that this fragment improves mTOR‑over‑PI3Kα selectivity by more than 260‑fold relative to unsubstituted morpholine, a margin that cannot be replicated by morpholin‑2‑ylmethanol or morpholin‑3‑ylmethanol isomers [1].

Chiral‑Pool Synthesis of Enantiopure Reboxetine‑Class SNRIs

The (2S,3S) enantiomer of the compound has been utilised as a key intermediate in the asymmetric synthesis of selective norepinephrine reuptake inhibitors. Because the morpholine ring in reboxetine and its analogues must adopt a specific absolute configuration for high‑affinity binding to the norepinephrine transporter, procurement of the pre‑resolved chiral building block eliminates a low‑yielding classical resolution step and ensures > 99% ee in the final API [2].

Fragment‑Based Drug Discovery (FBDD) Libraries Requiring Dual Hydrogen‑Bond Vectors

With a molecular weight of 131 Da, a LogP of 0.49, and two hydrogen‑bond donors plus three acceptors, (2‑methylmorpholin‑3‑yl)methanol fits the Rule‑of‑Three criteria for fragment screening. Its two contiguous chiral centres allow library designers to generate four stereochemically distinct fragments from a single scaffold—twice the diversity achievable with mono‑substituted morpholine alcohols—making it a highly efficient choice for fragment library assembly [3].

cGMP Intermediate Manufacturing via Catalytic Asymmetric Hydrogenation

Process chemistry groups scaling up to kilogram quantities can access the (2R,3R) enantiomer in > 99% ee and quantitative yield through a single‑step asymmetric hydrogenation of the corresponding unsaturated morpholine precursor. This catalytic route outperforms the classical resolution approach (≤ 50% theoretical yield) required for (S)‑morpholin‑3‑ylmethanol, directly lowering the cost‑per‑gram and improving the quality‑by‑design (QbD) profile of the downstream API [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Methylmorpholin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.